3-Chloro-4-isopropoxyaniline

Description

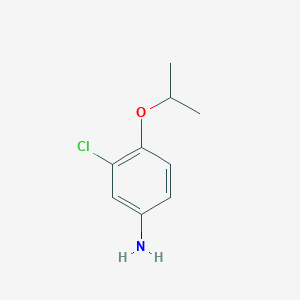

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBDJALKYPUAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424677 | |

| Record name | 3-chloro-4-isopropoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5211-04-1 | |

| Record name | 3-chloro-4-isopropoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(propan-2-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-4-isopropoxyaniline (CAS Number: 5211-04-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-isopropoxyaniline, a substituted aniline of interest in chemical synthesis and drug discovery. This document details its physicochemical properties, outlines a proposed synthetic pathway with detailed experimental protocols, and discusses its potential applications as a chemical intermediate. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated aromatic amine. The presence of the chloro, isopropoxy, and amino functional groups makes it a versatile building block in organic synthesis. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5211-04-1 | [1][2] |

| Molecular Formula | C₉H₁₂ClNO | [1][2] |

| Molecular Weight | 185.65 g/mol | [2] |

| Appearance | Solid (form) | [3] |

| InChI | 1S/C9H12ClNO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3 | [3] |

| InChI Key | YXBDJALKYPUAFT-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)Oc1ccc(N)cc1Cl | [3] |

| DSSTox ID | DTXSID10424677 | [1] |

A hydrochloride salt of this compound is also available with CAS number 35594-48-0.[4]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis commences with the O-alkylation of 2-chloro-4-nitrophenol with 2-bromopropane to form 1-chloro-2-isopropoxy-4-nitrobenzene. The subsequent reduction of the nitro group yields the target molecule, this compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following experimental protocols are adapted from the synthesis of the structurally related compound, 3-chloro-4-(isopentyloxy)aniline, and may require optimization for the synthesis of this compound.

Step 1: Synthesis of 1-Chloro-2-isopropoxy-4-nitrobenzene (Williamson Ether Synthesis)

-

Objective: To perform O-alkylation of 2-chloro-4-nitrophenol with 2-bromopropane.

-

Methodology:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitrophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-bromopropane (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

-

Step 2: Synthesis of this compound (Nitro Group Reduction)

Two common methods for the reduction of the nitro-intermediate are presented below.

Method A: Catalytic Hydrogenation

-

Objective: To reduce the nitro group of 1-chloro-2-isopropoxy-4-nitrobenzene using hydrogen gas and a palladium catalyst.

-

Methodology:

-

In a hydrogenation vessel, dissolve 1-chloro-2-isopropoxy-4-nitrobenzene (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (0.05 eq) to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

Method B: Chemical Reduction with Iron

-

Objective: To reduce the nitro group of 1-chloro-2-isopropoxy-4-nitrobenzene using iron powder.

-

Methodology:

-

To a 250 mL round-bottom flask, add 1-chloro-2-isopropoxy-4-nitrobenzene (1.0 eq), iron powder (3.0 eq), and ammonium chloride (3.0 eq).

-

Add a mixture of ethanol and water.

-

Heat the mixture to reflux with vigorous stirring for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove iron residues.

-

Concentrate the filtrate under reduced pressure and extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

-

Applications in Drug Discovery and Development

While specific biological activities or direct applications in drug development for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Anilines are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide range of therapeutic agents.[5] They are particularly prominent in the development of kinase inhibitors for cancer therapy.[5]

The chloro and isopropoxy substitutions on the aniline ring can influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. The chlorine atom can modulate the electronic properties and metabolic stability, while the isopropoxy group can impact solubility and receptor binding.

A search of patent literature reveals the use of "4-chloro-3-isopropoxyaniline" as a reactant in the synthesis of quinoline derivatives, which are known to have a broad range of biological activities.[6] Although the naming in the patent is likely a typographical error for this compound, it highlights the potential of this compound as a building block for more complex, biologically active molecules.

Caption: Role of this compound in a typical drug discovery workflow.

Spectral Data

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a substituted aniline with potential as a versatile intermediate in organic synthesis, particularly in the context of medicinal chemistry and drug discovery. While detailed studies on its biological activity are not yet prevalent, its structural features suggest its utility as a building block for the synthesis of more complex molecules with potential therapeutic applications. The proposed synthetic pathway provides a practical approach for its preparation in a laboratory setting. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-isopropoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Chloro-4-isopropoxyaniline, a substituted aniline derivative with potential applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers by consolidating available data on its chemical and physical characteristics, alongside generalized experimental protocols for its synthesis and analysis.

Core Physicochemical Properties

This compound, identified by the CAS number 5211-04-1 , is an organic compound with the molecular formula C₉H₁₂ClNO.[1][2][3][4] Its hydrochloride salt is registered under the CAS number 35594-48-0 .[5][6][7] The structural attributes of this molecule, namely the chloro, isopropoxy, and aniline functional groups, dictate its physicochemical behavior. While extensive experimentally determined data for the free base is limited in publicly available literature, computational predictions and data for its hydrochloride salt and structurally analogous compounds offer valuable insights.

Data Summary

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt. It is important to note the distinction between the free base and its salt, as properties such as molecular weight and solubility can differ significantly.

| Property | This compound (Free Base) | This compound HCl (Salt) | Data Source |

| CAS Number | 5211-04-1 | 35594-48-0 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₉H₁₂ClNO | C₉H₁₃Cl₂NO | [1][8][5][6] |

| Molecular Weight | 185.65 g/mol | 222.11 g/mol | [1][8][5][6] |

| Melting Point | Data not available | Data not available | |

| Boiling Point | Data not available | Data not available | |

| Solubility | Data not available | Data not available | |

| LogP (Computed) | 3.29 | 3.13 | [1][5] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | 35.25 Ų | [5] |

Note: The LogP and TPSA values are computationally predicted and serve as estimations of the compound's lipophilicity and polarity, respectively.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively documented in peer-reviewed literature. However, established methodologies for the synthesis of structurally similar chloro-alkoxy anilines can be adapted.

General Synthesis of 3-Chloro-4-alkoxyanilines

A common synthetic route to this class of compounds involves a two-step process starting from a suitable nitrophenol precursor. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Step 1: Williamson Ether Synthesis

This step involves the alkylation of the hydroxyl group of 2-chloro-4-nitrophenol with an isopropyl halide.

-

Reaction Setup: To a solution of 2-chloro-4-nitrophenol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature with stirring.

-

Alkylation: Add 2-bromopropane (or 2-iodopropane) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the mixture (e.g., to 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

-

Purification: Filter the solid, wash with water, and dry to yield 1-chloro-2-isopropoxy-4-nitrobenzene. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate is then reduced to an amine to yield the final product.

-

Reaction Setup: Suspend the 1-chloro-2-isopropoxy-4-nitrobenzene in a solvent mixture, such as ethanol and water.

-

Reduction: Add a reducing agent. Common methods include:

-

Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Metal-mediated Reduction: Use a metal such as iron powder, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or ammonium chloride).

-

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up:

-

For catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

-

For metal-mediated reduction, filter the hot reaction mixture to remove the metal salts.

-

-

Extraction and Purification: Neutralize the filtrate and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.

Physicochemical Property Determination

Standard analytical techniques can be employed to determine the physicochemical properties of the synthesized compound.

-

Melting Point: Determined using a calibrated melting point apparatus.

-

Boiling Point: Determined by distillation under atmospheric or reduced pressure.

-

Solubility: Assessed by dissolving the compound in various solvents (e.g., water, ethanol, DMSO) at a known concentration and observing for dissolution.

-

pKa: Determined by potentiometric titration or UV-Vis spectroscopy.

-

LogP: Experimentally determined using the shake-flask method with n-octanol and water, followed by quantification of the compound in each phase.

-

Spectroscopic Analysis:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, as described in the experimental protocols.

Analytical Characterization Workflow

This diagram outlines the typical workflow for the analytical characterization of the synthesized this compound.

Biological Activity Context

While this compound itself does not have extensively reported biological activity, its structural motif is of interest in medicinal chemistry. For instance, a more complex derivative, artesunate-3-chloro-4-(4-chlorophenoxy)aniline, has been investigated for its antimalarial properties. This suggests that the 3-chloro-4-alkoxyaniline scaffold could serve as a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to explore the biological potential of this compound and its derivatives.

References

- 1. echemi.com [echemi.com]

- 2. This compound, CasNo.5211-04-1 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 3. 5211-04-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound|CAS 5211-04-1|TCIJT|製品詳細 [tci-chemical-trading.com]

- 5. chemscene.com [chemscene.com]

- 6. appchemical.com [appchemical.com]

- 7. calpaclab.com [calpaclab.com]

- 8. scbt.com [scbt.com]

3-Chloro-4-isopropoxyaniline molecular weight and formula

An in-depth analysis of 3-Chloro-4-isopropoxyaniline reveals its fundamental chemical properties. This technical guide serves as a resource for researchers and professionals in drug development, providing precise data on its molecular composition.

Core Molecular Data

The foundational attributes of this compound are its molecular formula and weight. These values are critical for stoichiometric calculations in chemical reactions and for the characterization of the compound. The molecular formula is C9H12ClNO, and its molecular weight is approximately 185.65 g/mol .[1]

Quantitative Molecular Information

For clarity and comparative ease, the key quantitative data for this compound and its common salt form, this compound hydrochloride, are presented below.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C9H12ClNO[1] | C9H13Cl2NO[2][3] |

| Molecular Weight | 185.65 g/mol [1][4] | 222.11 g/mol [2][3] |

| CAS Number | 5211-04-1[1] | 35594-48-0[2][3] |

Experimental Protocols

Detailed experimental methodologies for determining the molecular weight and formula of a compound like this compound typically involve a combination of mass spectrometry and elemental analysis.

Mass Spectrometry for Molecular Weight Determination:

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for polar molecules.

-

Mass Analysis: The ionized molecules are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the molecular ion [M+H]+ or [M]+ provides the molecular weight.

Elemental Analysis for Molecular Formula Determination:

-

Combustion: A precisely weighed sample of the compound is combusted in a furnace with an excess of oxygen.

-

Gas Separation: The combustion products (CO2, H2O, N2, etc.) are passed through a series of columns that separate the individual gases.

-

Detection: The amount of each gas is measured using thermal conductivity detectors.

-

Calculation: The percentages of carbon, hydrogen, nitrogen, and other elements in the original sample are calculated. These percentage compositions are then used to determine the empirical formula, which, in conjunction with the molecular weight from mass spectrometry, confirms the molecular formula.

Logical Relationship of Compound Properties

The following diagram illustrates the relationship between the chemical name and its corresponding molecular identifiers and properties.

Caption: Relationship between chemical name and its properties.

References

An In-depth Technical Guide to the Safety of 3-Chloro-4-isopropoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for 3-Chloro-4-isopropoxyaniline (CAS No: 5211-04-1), consolidating critical data from its Safety Data Sheet (SDS). The information is presented to support risk assessment and ensure safe handling in a laboratory and drug development context.

Section 1: Substance Identification and Physicochemical Properties

This compound is an aniline derivative with applications in chemical synthesis. Understanding its fundamental properties is the first step in a thorough risk assessment.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 5211-04-1 (for the base) |

| Molecular Formula | C₉H₁₂ClNO[1] |

| Molecular Weight | 185.65 g/mol [1] |

| Synonyms | Benzenamine, 3-chloro-4-(1-methylethoxy)-; 3-Chloro-4-isopropoxy-phenylamine[1] |

Quantitative data on the physical and chemical properties such as melting point, boiling point, and density were not available in the public search results. This information is typically found in Section 9 of a comprehensive SDS.

Section 2: Hazard Identification and Classification

This substance is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] |

GHS Pictograms:

-

Health Hazard: Indicates potential for respiratory irritation.

-

Exclamation Mark: Indicates that the substance may cause irritation (skin and eye), is harmful if swallowed, and may cause respiratory irritation.[1]

Signal Word: Warning [1]

Section 3: Exposure Controls and Personal Protection

Effective risk management relies on a hierarchy of controls, from engineering solutions to personal protective equipment (PPE).

| Control Parameter | Recommendation |

| Engineering Controls | Handle in a well-ventilated place, such as a chemical fume hood.[1] Use non-sparking tools to prevent fire from electrostatic discharge.[1] |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield.[3] |

| Skin Protection | Wear suitable protective clothing and chemical-resistant gloves.[1] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] Avoid breathing dust, fumes, or vapors.[1] |

| General Hygiene | Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1] |

dot

Caption: Hierarchy of controls for managing chemical exposure.

Section 4: First-Aid and Emergency Procedures

Immediate and appropriate first-aid is critical in the event of an exposure. The following workflow outlines the necessary steps based on the route of exposure.

| Exposure Route | First-Aid Measures |

| Ingestion | IF SWALLOWED: Get medical help.[1] Rinse mouth.[1] Do NOT induce vomiting.[3] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] Get medical help if you feel unwell.[1] |

| Skin Contact | IF ON SKIN: Wash with plenty of water.[1] If skin irritation occurs, get medical help.[1] Take off contaminated clothing and wash it before reuse.[1] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

dot

Caption: First-aid decision workflow for different exposure routes.

Section 5: Toxicological and Ecological Information

Detailed toxicological studies (e.g., LD50, LC50) and ecological impact data were not available in the aggregated search results.[3] This highlights a critical data gap. Standard practice for aniline compounds suggests caution, as many are toxic and can have adverse environmental effects. The following general points should be considered:

-

Toxicological Properties: The primary hazards are acute toxicity if swallowed and irritation to the skin, eyes, and respiratory system.[1] The potential for chronic effects or carcinogenicity has not been fully investigated.[4]

-

Ecological Information: Data on toxicity to fish, daphnia, and algae are not available.[3] As a standard precaution, release into the environment should be avoided.[3]

Experimental Protocols: The specific experimental protocols used to determine the GHS classifications (e.g., OECD Guidelines for Testing of Chemicals) were not detailed in the available safety documents. Researchers should assume that standard, validated methods were used but must exercise caution due to the absence of primary study data.

Section 6: Handling, Storage, and Disposal

Proper handling and storage are essential to maintain chemical integrity and ensure safety.

| Procedure | Guideline |

| Safe Handling | Handle in a well-ventilated area.[1] Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1] |

| Storage | Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.[1] Store locked up.[1] Store apart from incompatible materials.[1] |

| Disposal | Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[1] |

References

Solubility Profile of 3-Chloro-4-isopropoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-isopropoxyaniline in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on predicting its solubility based on the known properties of its structural analogues, 3-chloroaniline and 4-isopropoxyaniline. Furthermore, this guide presents a detailed, standardized experimental protocol for the precise determination of its solubility, enabling researchers to generate accurate data for applications in chemical synthesis, purification, and formulation. A workflow diagram for the experimental process is also included to facilitate practical implementation.

Introduction

This compound is a substituted aromatic amine with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in organic solvents is fundamental for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating products. The molecular structure of this compound, featuring a chlorinated benzene ring, an amino group, and an isopropoxy group, suggests a nuanced solubility profile that is dependent on the nature of the solvent.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its functional groups and the properties of the solvent. The presence of the polar amino group allows for hydrogen bonding, while the chloro and isopropoxy groups, along with the benzene ring, contribute to its lipophilicity.

Based on the qualitative solubility data of its parent compounds, 3-chloroaniline and 4-isopropoxyaniline, a predicted solubility profile for this compound in common organic solvents is presented below. It is important to note that these are estimations and should be confirmed by experimental measurement. 3-chloroaniline is known to be soluble in most organic solvents and sparingly soluble in water. Similarly, 4-isopropoxyaniline is soluble in organic solvents such as ethanol and methylene chloride.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol | High | The amino group can participate in hydrogen bonding with the solvent. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Dipole-dipole interactions between the polar functional groups of the solute and solvent are expected. |

| Non-Polar Solvents | Hexane, Toluene | Low to Moderate | The lipophilic character of the substituted benzene ring will contribute to solubility, but the polar amino group may limit it. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | "Like dissolves like" principle suggests good solubility due to the presence of a chlorine atom in both solute and solvent. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental measurement is essential. The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid compound in a liquid solvent.

Detailed Experimental Protocol: Gravimetric Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, acetonitrile, dichloromethane)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm pore size)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. Periodically check to ensure that undissolved solid remains.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 2 hours, maintaining the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered aliquot to a pre-weighed evaporation dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For higher boiling point solvents, a rotary evaporator can be used.

-

Once the solvent is completely removed, place the evaporation dish containing the solid residue in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

Solubility is typically expressed in terms of mass of solute per volume of solvent (e.g., g/L or mg/mL).

Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

Spectroscopic Profile of 3-Chloro-4-isopropoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the aromatic compound 3-Chloro-4-isopropoxyaniline. Due to the limited availability of a complete, unified dataset for this specific molecule, this document also includes data for its hydrochloride salt, which can serve as a valuable reference. The guide is structured to present quantitative data in clear tabular formats, detail the experimental methodologies for spectroscopic analysis, and illustrate the general analytical workflow.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| This compound Hydrochloride | - | 1.35 | d | 6.0 | -CH(CH ₃)₂ |

| 4.59 | sept | 6.0 | -CH (CH₃)₂ | ||

| 6.88 | d | 8.8 | Ar-H | ||

| 7.08 | dd | 8.8, 2.5 | Ar-H | ||

| 7.24 | d | 2.5 | Ar-H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| This compound Hydrochloride | - | 21.9 | -CH(C H₃)₂ |

| 71.8 | -C H(CH₃)₂ | ||

| 115.8 | Ar-C | ||

| 117.5 | Ar-C | ||

| 122.9 | Ar-C | ||

| 130.3 | Ar-C | ||

| 142.1 | Ar-C | ||

| 150.1 | Ar-C |

IR (Infrared) Spectroscopy Data

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| This compound | - | ~3400-3300 | N-H stretch (amine) |

| ~3050 | C-H stretch (aromatic) | ||

| ~2980-2850 | C-H stretch (aliphatic) | ||

| ~1620 | N-H bend (amine) | ||

| ~1500, 1470 | C=C stretch (aromatic) | ||

| ~1250 | C-O-C stretch (ether) | ||

| ~800 | C-Cl stretch |

Note: The IR data is predicted based on the functional groups present in the molecule, as specific experimental data was not available.

MS (Mass Spectrometry) Data

| Compound | Ionization Method | [M]+ or [M+H]⁺ (m/z) | Key Fragments (m/z) |

| This compound | - | 185.06 (calculated) | 170 ([M-CH₃]⁺), 142 ([M-C₃H₇]⁺) |

Note: The MS data is predicted based on the molecular weight and likely fragmentation patterns, as specific experimental data was not available.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into an NMR tube.

-

Data Acquisition: The NMR spectrum is acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. For ¹³C NMR, a proton-decoupled spectrum is usually obtained.

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: A background spectrum of the KBr pellet or salt plate is recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

-

Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a consolidated view of the available spectroscopic information for this compound. The absence of a complete, publicly accessible dataset for the free base necessitates the use of data from its hydrochloride salt and predictive measures for a comprehensive understanding. Researchers are advised to acquire their own analytical data for this compound for definitive characterization. The provided experimental protocols and the workflow diagram offer a solid foundation for conducting such spectroscopic analyses.

The Unseen Potential: A Technical Guide to the Biological Activity of 3-Chloro-4-isopropoxyaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

While direct studies on the biological activities of 3-Chloro-4-isopropoxyaniline derivatives are not extensively documented, this versatile substituted aniline serves as a valuable starting scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide delves into the known and potential therapeutic applications of compounds derived from this compound, providing insights into their synthesis, mechanisms of action, and relevant experimental protocols. The information presented herein is curated from patent literature and academic research, highlighting the latent potential of this chemical entity in drug discovery.

Overview of Biological Activities

Derivatives synthesized from this compound have shown potential in several key therapeutic areas, primarily leveraging the structural motifs of the parent compound to interact with various biological targets. The main reported activities for these derivatives include:

-

Anticancer Activity: As inhibitors of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.

-

Analgesic Activity: As antagonists of the P2X3 receptor, an ATP-gated ion channel involved in pain signaling.

-

Antimicrobial Activity: As quorum sensing inhibitors, disrupting bacterial communication and virulence.

-

Anti-inflammatory and Autoimmune Disease Modulating Activity: As potential kinase inhibitors, for example, targeting spleen tyrosine kinase (Syk).

This guide will explore the available data for each of these activities, providing a framework for future research and development.

Anticancer Activity: GPX4 Inhibition

Derivatives of this compound have been investigated as inhibitors of GPX4, an enzyme that plays a crucial role in preventing a form of iron-dependent cell death known as ferroptosis. The inhibition of GPX4 is a promising strategy for cancer therapy.

Quantitative Data

Specific quantitative data for GPX4 inhibition by derivatives of this compound from peer-reviewed literature is still emerging. However, patent literature indicates the potential for potent inhibition.

Experimental Protocols

Synthesis of a Propiolamido-3,3-dimethylbutanoic Acid Derivative (Exemplary GPX4 Inhibitor)

A key synthetic step involves the reaction of this compound with a suitable acylating agent. The following is a representative synthetic protocol based on patent literature:

-

Step 1: Synthesis of 2-chloro-1-isopropoxy-4-nitrobenzene. To a solution of 2-chloro-4-nitrophenol in a suitable solvent such as DMF, an equimolar amount of a base like potassium carbonate is added. 2-iodopropane is then added, and the mixture is heated. The product is isolated by extraction and purified by chromatography.

-

Step 2: Synthesis of this compound. The nitro-compound from Step 1 is reduced to the corresponding aniline. A common method involves reacting the nitro compound with iron powder in the presence of ammonium chloride in a mixture of ethanol and water, followed by heating.

-

Step 3: Amide Coupling. The synthesized this compound is then coupled with a carboxylic acid, such as 2-(propiolamido)-3,3-dimethylbutanoic acid, using standard peptide coupling reagents to yield the final inhibitor.

In Vitro GPX4 Inhibition Assay

The activity of GPX4 inhibitors can be assessed using a coupled-enzyme assay.[1][2]

-

Principle: The assay measures the consumption of NADPH, which is proportional to GPX4 activity. GPX4 reduces a substrate (e.g., cumene hydroperoxide) using glutathione (GSH). The resulting oxidized glutathione (GSSG) is recycled back to GSH by glutathione reductase, a process that consumes NADPH.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, GSH, and glutathione reductase.

-

Add the cell lysate or recombinant GPX4 enzyme and the test inhibitor (or vehicle control) to the wells of a 96-well plate.

-

Initiate the reaction by adding the substrate (cumene hydroperoxide).

-

Monitor the decrease in absorbance at 340 nm over time using a microplate reader.

-

Calculate the rate of NADPH consumption and determine the percent inhibition and IC50 value of the test compound.

-

Signaling Pathway and Workflow Visualization

Caption: GPX4 inhibition pathway leading to ferroptosis.

Caption: Workflow for in vitro GPX4 inhibition assay.

Analgesic Activity: P2X3 Receptor Antagonism

Triazine derivatives of this compound have been patented as antagonists of the P2X3 receptor, indicating their potential as novel analgesics for treating chronic pain.

Quantitative Data

Experimental Protocols

General Synthesis of Triazine Derivatives

The synthesis of these derivatives generally involves a multi-step process where this compound is reacted with a dichlorotriazine intermediate, which is further functionalized.

Cell-Based P2X3 Antagonist Assay (Calcium Influx)

The inhibitory effect of compounds on P2X3 receptor activation can be measured by monitoring changes in intracellular calcium concentration.

-

Principle: Activation of the P2X3 ion channel by an agonist (e.g., ATP or α,β-methylene ATP) leads to an influx of calcium ions. Antagonists will block this influx.

-

Procedure:

-

Culture a cell line stably expressing the human P2X3 receptor (e.g., HEK293 cells).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add the test compounds at various concentrations to the cells and incubate.

-

Stimulate the cells with a P2X3 agonist.

-

Measure the change in fluorescence intensity using a fluorescence plate reader.

-

Calculate the percent inhibition and determine the IC50 value for each compound.

-

Signaling Pathway and Workflow Visualization

Caption: P2X3 receptor antagonism in pain signaling.

Caption: Workflow for P2X3 antagonist cell-based assay.

Antimicrobial Activity: Quorum Sensing Inhibition

Derivatives of this compound have been synthesized and investigated as potential inhibitors of quorum sensing (QS) in bacteria, such as Pseudomonas aeruginosa. QS is a cell-to-cell communication system that regulates virulence and biofilm formation, making it an attractive target for novel antimicrobial agents.

Quantitative Data

Quantitative data on the inhibition of specific QS pathways by these derivatives is an active area of research.

Experimental Protocols

General Synthesis of Quorum Sensing Inhibitors

The synthesis of these inhibitors often involves the coupling of this compound with a heterocyclic scaffold designed to mimic the natural bacterial signaling molecules.

Quorum Sensing Inhibition Assay (Reporter Strain)

A common method to screen for QS inhibitors is to use a reporter bacterial strain that produces a detectable signal (e.g., light or color) under the control of a QS-regulated promoter.

-

Principle: The reporter strain will produce a signal in the presence of the appropriate autoinducer. A QS inhibitor will reduce or abolish this signal.

-

Procedure:

-

Grow the reporter strain in a suitable medium.

-

In a microplate, add the reporter strain, the autoinducer, and the test compound at various concentrations.

-

Incubate the plate to allow for bacterial growth and signal production.

-

Measure the signal (e.g., bioluminescence or absorbance) and the bacterial growth (e.g., OD600).

-

Calculate the percent inhibition of the QS signal, normalizing for any effects on bacterial growth.

-

Logical Relationship and Workflow Visualization

Caption: Logical diagram of quorum sensing inhibition.

Caption: Workflow for quorum sensing inhibition assay.

Activity in Autoimmune Diseases: Kinase Inhibition

The this compound scaffold has been incorporated into 2,4-pyrimidinediamine derivatives, a class of compounds known to include potent kinase inhibitors. These derivatives have been patented for the potential treatment of autoimmune diseases, likely through the inhibition of kinases such as spleen tyrosine kinase (Syk).

Quantitative Data

Specific inhibitory concentrations for these 2,4-pyrimidinediamine derivatives against relevant kinases are not yet publicly available but are anticipated based on the patent claims.

Experimental Protocols

General Synthesis of 2,4-Pyrimidinediamine Derivatives

The synthesis typically involves the reaction of this compound with a substituted 2,4-dichloropyrimidine, followed by further modifications to introduce diversity.

In Vitro Kinase Inhibition Assay (e.g., Syk)

The inhibitory activity of these compounds against specific kinases can be determined using various assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[3]

-

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled anti-phospho-antibody binds to the phosphorylated substrate, bringing it in proximity to a streptavidin-conjugated acceptor fluorophore, resulting in a FRET signal.

-

Procedure:

-

In a microplate, add the kinase, the biotinylated substrate peptide, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate to allow for substrate phosphorylation.

-

Stop the reaction and add the detection reagents (europium-labeled antibody and streptavidin-acceptor).

-

Incubate to allow for binding of the detection reagents.

-

Measure the TR-FRET signal.

-

Calculate the percent inhibition and determine the IC50 value.

-

Signaling Pathway and Workflow Visualization

References

The Versatile Scaffold: 3-Chloro-4-isopropoxyaniline in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Chloro-4-isopropoxyaniline, a substituted aniline derivative, has emerged as a valuable and versatile building block in the design and synthesis of novel therapeutic agents. Its unique combination of a halogenated aromatic ring, an amino group, and an isopropoxy moiety provides a privileged scaffold for the development of potent and selective inhibitors targeting a range of biological pathways implicated in various diseases. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, detailing its synthesis, and its role in the generation of bioactive molecules for oncology, autoimmune disorders, and pain management.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective utilization in drug design. These properties influence its reactivity, solubility, and metabolic stability, which in turn impact the pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates.

| Property | Value |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| CAS Number | 5211-04-1 |

| Appearance | Solid |

| SMILES | CC(C)Oc1ccc(N)cc1Cl |

| InChI Key | YXBDJALKYPUAFT-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the etherification of a nitrophenol followed by the reduction of the nitro group.

Experimental Protocol: Synthesis via Reduction of 2-Chloro-1-isopropoxy-4-nitrobenzene

This protocol outlines a common method for the reduction of the nitro-intermediate to the desired aniline.

Materials:

-

2-Chloro-1-isopropoxy-4-nitrobenzene

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

Procedure:

-

To a stirred mixture of 2-chloro-1-isopropoxy-4-nitrobenzene (1.0 equiv) and ammonium chloride (10.0 equiv) in a 2:1 mixture of ethanol and water, add iron powder (5.0 equiv) at room temperature under a nitrogen atmosphere.

-

Heat the resulting mixture to 80°C and stir for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and filter through a pad of celite.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Applications as a Building Block in Medicinal Chemistry

The this compound scaffold has been instrumental in the development of several classes of kinase inhibitors and other targeted therapies. The chlorine atom can engage in halogen bonding or occupy hydrophobic pockets, while the isopropoxy group can provide favorable steric and electronic interactions within the target protein's binding site. The aniline nitrogen serves as a key attachment point for various heterocyclic core structures.

Spleen Tyrosine Kinase (Syk) Inhibitors for Autoimmune Diseases

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] Dysregulation of Syk activity is implicated in autoimmune diseases such as rheumatoid arthritis and lupus.[1][2] this compound has been utilized as a key building block in the synthesis of potent and selective Syk inhibitors.

A patent (ES2445208T3) describes the synthesis of 2,4-pyrimidinediamine compounds as Syk inhibitors, where this compound is a key intermediate.[2] The aniline is coupled with a substituted pyrimidine core to generate the final inhibitor.

Experimental Protocol: General Procedure for Coupling with a Pyrimidine Core

-

Dissolve this compound (1.0 equiv) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

-

Add a substituted 2,4-dichloropyrimidine (1.1 equiv) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 equiv).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 2,4-pyrimidinediamine Syk inhibitor.

P2X3 and P2X2/3 Receptor Antagonists for Chronic Pain

The P2X3 and P2X2/3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are implicated in the transmission of pain signals. Antagonists of these receptors are being investigated as novel analgesics for the treatment of chronic pain. This compound has been incorporated into novel triazine derivatives that exhibit potent P2X3 and P2X2/3 receptor antagonism.[3][4]

A patent application (CA2807947A1) discloses a method for preparing these triazine derivatives.[4]

Experimental Protocol: Synthesis of a Triazine-based P2X3 Antagonist

-

A mixture of a 6-(ethylthio)-substituted triazine derivative (1.0 equiv), this compound (3.0 equiv), and acetic acid is heated at 90°C for 6 hours.[4]

-

After cooling, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

-

The organic extract is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.[4]

-

The resulting residue is purified by silica gel column chromatography to afford the desired 6-(3-chloro-4-isopropoxyphenylamino)-triazine derivative.[4]

Glutathione Peroxidase 4 (GPX4) Inhibitors for Cancer Therapy

Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death. Inhibition of GPX4 has emerged as a promising strategy for cancer therapy, particularly for tumors that are resistant to conventional treatments. Recent patent literature (WO2024151666A1) reveals the use of this compound in the synthesis of novel GPX4 inhibitors.[5]

Quorum Sensing Inhibitors for Bacterial Infections

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. Inhibiting quorum sensing is an attractive anti-infective strategy that is less likely to induce resistance compared to traditional antibiotics. A doctoral thesis has described the synthesis of novel quorum sensing inhibitors targeting the PqsR receptor in Pseudomonas aeruginosa, utilizing this compound as a key starting material.[6]

Conclusion

This compound has proven to be a highly valuable and adaptable building block in the field of medicinal chemistry. Its incorporation into diverse molecular frameworks has led to the discovery of potent inhibitors of key biological targets, including Syk kinase, P2X3 receptors, GPX4, and bacterial quorum sensing systems. The synthetic accessibility of this aniline, coupled with the favorable physicochemical properties it imparts to the resulting molecules, ensures its continued importance in the quest for novel and effective therapeutics. This guide has provided a comprehensive overview of its synthesis, key applications, and representative experimental protocols to aid researchers and drug development professionals in harnessing the full potential of this versatile scaffold.

References

- 1. SYK-specific tyrosine kinase inhibitors: Low Research Lab: Purdue Chemistry [chem.purdue.edu]

- 2. mdpi.com [mdpi.com]

- 3. Structure–activity relationships of GPX4 inhibitor warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quorum sensing inhibitors: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

The Isopropoxy Group on the Aniline Ring: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isopropoxy group, when attached to an aniline ring, significantly influences the molecule's reactivity in various chemical transformations, particularly in electrophilic aromatic substitution. This technical guide provides a comprehensive analysis of the electronic and steric effects of the isopropoxy substituent on the aniline scaffold. It delves into the regioselectivity of key reactions, supported by available quantitative data, and offers detailed experimental protocols for synthetic transformations. Furthermore, this guide presents visual representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the underlying principles governing the chemical behavior of isopropoxy anilines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Introduction: The Dual Influence of Isopropoxy and Amino Groups

The reactivity of a substituted benzene ring is governed by the electronic and steric nature of its substituents. In the case of isopropoxy aniline, the aniline ring is polysubstituted with two electron-donating groups: the amino (-NH₂) group and the isopropoxy (-OCH(CH₃)₂) group. Both groups are powerful activating ortho, para-directors in electrophilic aromatic substitution (EAS) reactions.

The amino group is one of the strongest activating groups due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring via the +M (mesomeric) effect.[1] Similarly, the isopropoxy group is also an activating, ortho, para-director due to the +M effect of the oxygen atom's lone pairs.[2][3] The combined effect of these two groups renders the isopropoxy aniline ring highly nucleophilic and thus, exceptionally reactive towards electrophiles.

However, the isopropoxy group is significantly bulkier than methoxy or ethoxy groups. This steric hindrance plays a crucial role in determining the regioselectivity of the reactions, often favoring substitution at the less hindered para-position over the ortho-positions.[4][5] Understanding the interplay between these electronic and steric effects is paramount for predicting and controlling the outcomes of chemical reactions involving isopropoxy anilines.

Quantitative Data on Reactivity

While specific quantitative data for electrophilic substitution on isopropoxy anilines is not extensively available in the literature, a comparative study on the bromination of various alkoxybenzenes provides valuable insights into the reactivity of the isopropoxy group.

Table 1: Relative Rates of Bromination for Alkoxybenzenes

| Alkoxybenzene | Relative Rate of Bromination (para-position) |

| Anisole (Methoxy) | 1.00 |

| Phenetole (Ethoxy) | 1.25 |

| Isopropoxybenzene | 1.50 |

| tert-Butoxybenzene | 0.80 |

Data extrapolated from a study on the kinetics of aqueous bromination of alkoxybenzenes.

The data in Table 1 indicates that the reactivity at the para-position increases from methoxy to isopropoxy, suggesting that the inductive electron-donating effect of the alkyl chain in the alkoxy group contributes to the overall activation of the ring. However, the significantly lower reactivity of the tert-butoxybenzene highlights the dominant role of steric hindrance when the alkyl group becomes excessively bulky. For isopropoxy anilines, it is expected that this trend in reactivity would be significantly amplified due to the additional strong activation by the amino group.

The steric bulk of the isopropoxy group also influences the ratio of ortho to para substitution. Generally, for electrophilic aromatic substitution on substrates with ortho, para-directing groups, the para-product is favored, and this preference is enhanced with increasing steric bulk of the substituent.[6][7][8] Therefore, for isopropoxy anilines, a higher para/ortho product ratio is anticipated compared to methoxy or ethoxy anilines.

Key Reactions and Experimental Protocols

The high reactivity of the isopropoxy aniline ring necessitates careful control of reaction conditions to avoid polysubstitution and oxidation. A common strategy is the protection of the highly activating amino group as an acetamide, which moderates its activating influence and increases steric hindrance at the ortho-position, thereby favoring para-substitution.[2][9]

Acetylation of Isopropoxy Aniline (Protection of the Amino Group)

Objective: To protect the amino group of isopropoxy aniline by converting it into an acetamide to control reactivity in subsequent electrophilic aromatic substitution reactions.

Reaction Scheme:

Experimental Protocol:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the isopropoxy aniline isomer (e.g., 4-isopropoxyaniline) in 30 mL of 5% aqueous acetic acid.

-

Addition of Acetic Anhydride: While stirring the solution at room temperature, add 1.1 equivalents (11 mmol) of acetic anhydride dropwise over 10 minutes.

-

Buffering and Precipitation: Immediately after the addition of acetic anhydride, add a solution of 1.1 equivalents (11 mmol) of sodium acetate in 10 mL of water to the reaction mixture.

-

Stirring and Cooling: Continue stirring the mixture for 30 minutes at room temperature. A white precipitate of the N-acetylated product should form.

-

Isolation: Cool the flask in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with cold water (2 x 20 mL) and then dry it under vacuum or in a desiccator. The product can be further purified by recrystallization from an ethanol-water mixture.[10]

Nitration of N-Acetyl-Isopropoxyaniline

Objective: To introduce a nitro group onto the aromatic ring of N-acetyl-isopropoxyaniline. Due to the ortho, para-directing nature of the substituents, a mixture of isomers is expected, with the major product being substitution at the position para to the isopropoxy group (if the starting material is ortho or meta-isopropoxy acetanilide) or ortho to the isopropoxy group (if the starting material is para-isopropoxy acetanilide and the para position to the acetamido group is blocked).

Reaction Scheme:

Experimental Protocol:

-

Dissolution: In a 100 mL flask, dissolve 10 mmol of N-acetyl-isopropoxyaniline in 20 mL of glacial acetic acid. Cool the solution to 0-5 °C in an ice-salt bath.

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding 1.1 equivalents (11 mmol) of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the temperature below 10 °C.

-

Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the stirred solution of the acetanilide over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield the nitro-N-acetyl-isopropoxyaniline.[11][12]

Halogenation of N-Acetyl-Isopropoxyaniline

Objective: To introduce a halogen (e.g., bromine) onto the aromatic ring of N-acetyl-isopropoxyaniline. The para-substituted product is expected to be the major isomer due to steric hindrance.

Reaction Scheme:

[Isopropoxy]-C₆H₄-NH₂ + H₂SO₄ → [Isopropoxy]-C₆H₃(SO₃H)-NH₂ + H₂O

Caption: Mechanism of Electrophilic Aromatic Nitration.

Experimental Workflow: General Electrophilic Aromatic Substitution

The following diagram outlines a typical experimental workflow for performing an electrophilic aromatic substitution on a protected isopropoxy aniline.

Caption: General Experimental Workflow for EAS.

Conclusion

The isopropoxy group, in concert with the amino group, profoundly activates the aniline ring towards electrophilic aromatic substitution. The electronic donating nature of both substituents leads to high reactivity, while the steric bulk of the isopropoxy group plays a significant role in directing incoming electrophiles, generally favoring para-substitution. The high reactivity of the isopropoxy aniline system often necessitates the use of a protecting group strategy, such as acetylation of the amino group, to achieve controlled and selective transformations. The provided experimental protocols offer a foundation for the synthesis of various substituted isopropoxy anilines, which are important building blocks in medicinal chemistry and materials science. Further quantitative studies on the reactivity and regioselectivity of a broader range of electrophilic substitution reactions on isopropoxy anilines would be beneficial for a more precise prediction of reaction outcomes and the development of optimized synthetic methodologies.

References

- 1. 3-(Propan-2-yloxy)aniline | C9H13NO | CID 573220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. youtube.com [youtube.com]

- 5. Regioselectivity - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Electronic Effects of Substituents in 3-Chloro-4-isopropoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-isopropoxyaniline is a substituted aniline derivative of interest in medicinal chemistry and materials science. The electronic properties of this molecule are dictated by the interplay of three substituents on the benzene ring: a chloro group, an isopropoxy group, and an amino group. Understanding the inductive and resonance effects of these substituents is crucial for predicting the molecule's reactivity, basicity, and spectroscopic characteristics. This guide provides a comprehensive analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying principles.

Data Presentation: Electronic Substituent Constants

The electronic influence of a substituent on an aromatic ring can be quantified using various parameters, most notably Hammett constants (σ) and their extensions like Swain-Lupton constants, which separate the electronic effect into field/inductive (F) and resonance (R) components.

| Substituent | Position | Hammett Constant (σ) | Field/Inductive Effect (F) | Resonance Effect (R) |

| -Cl | meta | σm = 0.37 | 0.72 | -0.24 |

| -OCH(CH3)2 | para | σp ≈ -0.45 | 0.90 | -2.88 |

| -NH2 | σp = -0.66 | 0.38 | -2.52 |

Note: The Hammett constant for the para-isopropoxy group is estimated based on similar alkoxy groups[1]. Swain-Lupton constants (F and R) are provided for a more detailed analysis of inductive and resonance contributions[2].

Analysis of Electronic Effects

The overall electronic character of this compound is determined by the cumulative effects of its substituents.

-

Amino Group (-NH2): The amino group is a strong electron-donating group. Its primary influence is through a significant positive resonance effect (+R), where the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring. This increases the electron density of the ring, particularly at the ortho and para positions. The amino group also exerts a moderate electron-withdrawing inductive effect (-I) due to the higher electronegativity of nitrogen compared to carbon. However, the resonance effect strongly dominates.

-

Isopropoxy Group (-OCH(CH3)2): The isopropoxy group, being an alkoxy group, is also a strong electron-donating group, primarily through its positive resonance effect (+R) due to the lone pairs on the oxygen atom. It also has a moderate electron-withdrawing inductive effect (-I). Similar to the amino group, the resonance effect is the dominant factor, leading to an overall activation of the aromatic ring.

-

Chloro Group (-Cl): The chloro group is an electron-withdrawing group. It exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of chlorine. It also has a weak electron-donating resonance effect (+R) due to the lone pairs on the chlorine atom. In the case of halogens, the inductive effect significantly outweighs the resonance effect, making the chloro group a deactivating substituent.

Combined Effects in this compound:

In this compound, the powerful electron-donating resonance effects of the amino and isopropoxy groups collectively increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. The chloro group, positioned meta to the amino group and ortho to the isopropoxy group, exerts an electron-withdrawing inductive effect, which partially counteracts the electron-donating effects. The net result is an activated aromatic ring with specific regions of high electron density, influencing its reactivity and spectroscopic properties.

Mandatory Visualization

Caption: Inductive vs. Resonance Effects of Substituents.

Caption: Experimental Workflow for Characterization.

Experimental Protocols

Determination of pKa (as a proxy for Hammett constants)

The basicity of the amino group, quantified by its pKa value, is a direct measure of the electronic effects of the other ring substituents.

Methodology: Potentiometric Titration

-

Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in a suitable solvent mixture, typically 50 mL of a 1:1 ethanol/water solution.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.00, 7.00, and 10.00). Place the dissolved analyte solution in a beaker with a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small increments (e.g., 0.1 mL). Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is equal to the pH at the half-equivalence point.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the protons and carbons in the molecule, which is highly sensitive to the electron density distribution.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The electron-donating amino and isopropoxy groups will shield the aromatic protons, causing them to appear at a relatively upfield chemical shift compared to benzene (δ 7.26 ppm). The chloro group will have a deshielding effect. The relative positions of the aromatic protons will provide insight into the combined electronic effects.

-

Amino Protons: A broad singlet corresponding to the -NH2 protons.

-

Isopropoxy Protons: A septet for the -CH- proton and a doublet for the two -CH3 groups.

-

-

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: The carbons directly attached to the amino and isopropoxy groups will be significantly shielded (lower ppm values), while the carbon attached to the chloro group will be deshielded. The chemical shifts of the other aromatic carbons will reflect the overall electron density distribution.

-

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (for a solid sample):

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid sample.

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Expected IR Spectral Features:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-N Stretching: A band in the aromatic amine region, typically around 1250-1350 cm⁻¹.

-

C-O Stretching: A strong band corresponding to the aryl-alkyl ether linkage, typically in the region of 1200-1260 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

-

C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Bands characteristic of a substituted benzene ring.

-

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position and intensity of the absorption bands are affected by the substituents on the aromatic ring.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration.

-

Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.

-

Expected UV-Vis Spectral Features:

-

The strong electron-donating amino and isopropoxy groups are expected to cause a bathochromic shift (shift to longer wavelengths) of the π → π* transitions of the benzene ring compared to unsubstituted aniline. This is due to the increased conjugation and destabilization of the ground state and stabilization of the excited state. The primary absorption band will likely be observed above 230 nm, and a secondary band above 280 nm.

-

Conclusion

The electronic properties of this compound are a nuanced combination of the inductive and resonance effects of its three substituents. The potent electron-donating character of the amino and isopropoxy groups dominates the overall electronic landscape, activating the aromatic ring. The electron-withdrawing chloro group modulates this effect. A thorough understanding of these electronic interactions, quantified by parameters like Hammett constants and elucidated through spectroscopic and potentiometric methods, is fundamental for predicting the molecule's behavior in chemical reactions and biological systems, thereby guiding its application in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Chloro-4-isopropoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 3-Chloro-4-isopropoxyaniline as a key starting material in the synthesis of potent kinase inhibitors. It includes comprehensive experimental protocols, quantitative data, and visual diagrams to support research and development in medicinal chemistry and oncology.

Introduction